molecular formula C16H23Cl2N3O2 B7075218 N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide

N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B7075218
M. Wt: 360.3 g/mol
InChI Key: KUGYFEPDJAFDQW-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide is a synthetic compound with a complex molecular structure

Properties

IUPAC Name

N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2N3O2/c1-11(21-8-6-20(2)7-9-21)16(23)19-14(10-22)15-12(17)4-3-5-13(15)18/h3-5,11,14,22H,6-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGYFEPDJAFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C1=C(C=CC=C1Cl)Cl)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps. One common method starts with the reaction of 2,6-dichlorobenzaldehyde with ethylene glycol to form the corresponding hydroxyethyl derivative. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichlorophenyl)-2-indolinone: Shares the dichlorophenyl group but has a different core structure.

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a similar dichlorophenyl group but with different substituents.

Uniqueness

N-[1-(2,6-dichlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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